molecular formula C23H23N5O2S B2993142 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705997-47-2

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2993142
CAS No.: 1705997-47-2
M. Wt: 433.53
InChI Key: YIZKLLPMSBIWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues : The synthesis of isomorphous structures with methyl and chloro substituents in heterocyclic analogues, including compounds similar to the requested chemical, demonstrates the chlorine-methyl exchange rule. These structures exhibit extensive disorder, which complicates their automatic detection during data mining, highlighting the intricate nature of these compounds' synthesis and analysis (Rajni Swamy et al., 2013).

Enzyme Inhibitory Activity

Thiophene-Based Heterocyclic Compounds : A study on thiophene-based heterocyclic compounds, closely related to the queried chemical, showed significant enzyme inhibitory activities. These compounds were effective against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. The research suggests potential applications in developing enzyme inhibitors, with some compounds exhibiting strong binding affinities and inhibitory activities, which could guide further pharmacological studies (Cetin et al., 2021).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Research into pyrazoline derivatives has shown that these compounds possess significant antimicrobial activities. For instance, certain derivatives demonstrated potent antibacterial and antifungal effects, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates the potential of such compounds, including the one , in the development of new antimicrobial agents (Kumar et al., 2012).

Anticancer Activity

Anticancer Evaluation : A study focused on the synthesis and reaction of certain compounds with nucleophiles for anticancer evaluation revealed promising results. These compounds, through various reactions, produced derivatives that were assessed as anticancer agents, demonstrating the broad potential of pyrazole derivatives in cancer treatment research (Gouhar & Raafat, 2015).

Corrosion Inhibition

Corrosion Inhibition in Hydrochloric Acid Solution : Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies suggest that certain pyrazole derivatives can significantly reduce corrosion, indicating potential applications in material science and engineering (Yadav et al., 2015).

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-16-20(13-24-28(16)19-7-3-2-4-8-19)23(29)27-10-5-6-17(14-27)12-21-25-22(26-30-21)18-9-11-31-15-18/h2-4,7-9,11,13,15,17H,5-6,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZKLLPMSBIWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.